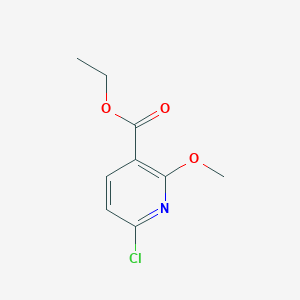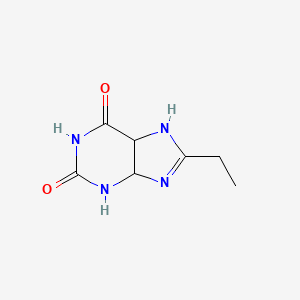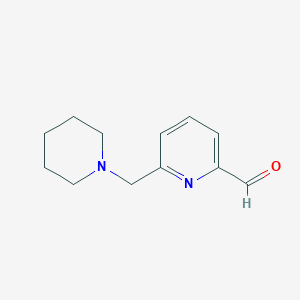
6-(Piperidin-1-ylmethyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Piperidin-1-ylmethyl)picolinaldehyde is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . . This compound is characterized by the presence of a piperidine ring attached to a picolinaldehyde moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-ylmethyl)picolinaldehyde typically involves the reaction of picolinaldehyde with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-1-ylmethyl)picolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 6-(Piperidin-1-ylmethyl)picolinic acid.
Reduction: 6-(Piperidin-1-ylmethyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Piperidin-1-ylmethyl)picolinaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 6-(Piperidin-1-ylmethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets, thereby influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(Morpholin-4-ylmethyl)picolinaldehyde: Similar structure with a morpholine ring instead of a piperidine ring.
6-(Pyrrolidin-1-ylmethyl)picolinaldehyde: Contains a pyrrolidine ring instead of a piperidine ring.
6-(Piperazin-1-ylmethyl)picolinaldehyde: Features a piperazine ring in place of the piperidine ring.
Uniqueness
6-(Piperidin-1-ylmethyl)picolinaldehyde is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The piperidine ring can enhance the compound’s stability, solubility, and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
154696-34-1 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
6-(piperidin-1-ylmethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c15-10-12-6-4-5-11(13-12)9-14-7-2-1-3-8-14/h4-6,10H,1-3,7-9H2 |
InChI Key |
FVONGGXOOICCIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=NC(=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



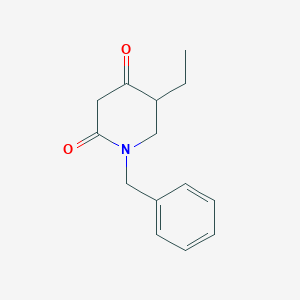

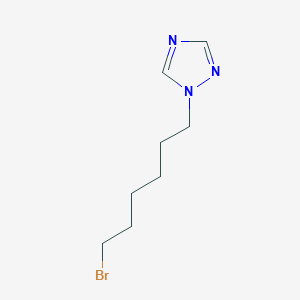
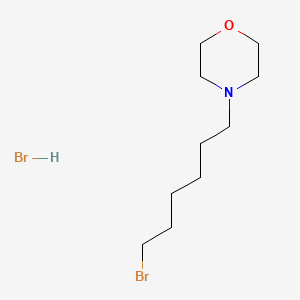
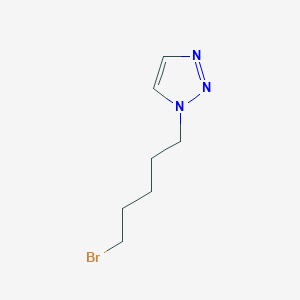

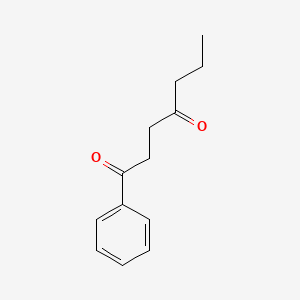

![3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B11926119.png)
![4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine](/img/structure/B11926124.png)
